5-Amino-2-methoxypyridine-3-carboxamide
Description
Historical Context of Aminopyridine Carboxamides in Chemical Research
The development of aminopyridine carboxamides as a distinct class of heterocyclic compounds has its roots in the broader exploration of pyridine-based pharmaceuticals that began in the mid-20th century. The foundational work in this area can be traced to the discovery and subsequent clinical development of 4-aminopyridine, which underwent Phase III clinical trials as of 2008 and received United States Food and Drug Administration approval on January 22, 2010. This milestone established the therapeutic potential of aminopyridine derivatives and catalyzed extensive research into structurally related compounds.
The evolution of aminopyridine carboxamide research gained significant momentum through systematic structure-activity relationship studies conducted in the early 2000s. Pioneering work by pharmaceutical researchers demonstrated that the incorporation of carboxamide functional groups into aminopyridine scaffolds could dramatically enhance both selectivity and potency in biological systems. These early investigations revealed that the carboxamide moiety not only improved hydrogen bonding interactions with target proteins but also provided favorable pharmacokinetic properties compared to their parent aminopyridine structures.
A critical breakthrough in the field occurred with the development of efficient synthetic methodologies for preparing complex aminopyridine carboxamides. Research published in 2000 described an optimized synthesis route for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, achieving an overall yield of 67% through a carefully orchestrated sequence of nucleophilic substitutions and functional group transformations. This methodology established the foundation for preparing structurally diverse aminopyridine carboxamides, including 5-amino-2-methoxypyridine-3-carboxamide, through scalable and environmentally conscious synthetic approaches.
The historical significance of aminopyridine carboxamides extends beyond their pharmaceutical applications to encompass their role as versatile chemical tools in biochemical research. Early studies demonstrated their utility in characterizing various potassium channel subtypes, with researchers utilizing these compounds as selective blockers of voltage-activated potassium channels. This fundamental research established aminopyridine carboxamides as essential pharmacological tools for understanding cellular electrophysiology and neurotransmission mechanisms.
Position of this compound in Heterocyclic Chemistry
This compound occupies a unique position within the broader landscape of heterocyclic chemistry due to its distinctive substitution pattern and electronic properties. The compound features a pyridine core with three strategically positioned functional groups: an amino group at the 5-position, a methoxy group at the 2-position, and a carboxamide group at the 3-position. This specific arrangement creates a molecule with exceptional versatility for chemical modifications and biological interactions.
The structural characteristics of this compound can be precisely defined through its molecular descriptors and spectroscopic properties. The compound possesses a molecular formula of C7H9N3O2 with a molecular weight of 167.17 daltons. Its systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, reflecting the precise positional relationships of its substituents. The compound exhibits specific spectroscopic signatures, including predicted infrared absorption bands for nitrogen-hydrogen stretching vibrations at 3350-3500 reciprocal centimeters, carbonyl stretching at 1650-1750 reciprocal centimeters, and aromatic carbon-nitrogen stretching at approximately 1600 reciprocal centimeters.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 96.3 Ų |
| Standard InChI Key | VNNQWNFMHRHJLK-UHFFFAOYSA-N |
The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents on the pyridine ring. The amino group at the 5-position acts as a strong electron-donating substituent through resonance effects, while the methoxy group at the 2-position provides moderate electron donation through both inductive and resonance mechanisms. In contrast, the carboxamide group at the 3-position exhibits electron-withdrawing properties through inductive effects, creating a balanced electronic environment that enhances the compound's reactivity and binding affinity in biological systems.
The heterocyclic nature of this compound positions it within the broader family of nitrogen-containing aromatic compounds that have proven essential in medicinal chemistry. The pyridine core provides metabolic stability and favorable physicochemical properties, while the specific substitution pattern enables selective interactions with biological targets. This combination of structural features places the compound at the intersection of synthetic accessibility and biological activity, making it an attractive scaffold for drug discovery and development programs.
Overview of Research Significance and Applications
The research significance of this compound extends across multiple domains of chemical and biological science, with applications ranging from fundamental biochemical research to advanced pharmaceutical development. The compound has emerged as a versatile building block for constructing complex molecular architectures with enhanced biological activity and selectivity profiles.
In the field of kinase inhibitor research, this compound has demonstrated particular utility as a synthetic intermediate. Recent investigations have utilized this compound in the development of pyridine-2-carboxamide analogues that exhibit potent inhibitory activity against hematopoietic progenitor kinase 1, a critical target for immunotherapy applications. These studies have revealed that compounds incorporating the this compound scaffold can achieve exceptional kinase selectivity, with selectivity ratios exceeding 637-fold versus glucokinase-like kinase and greater than 1022-fold versus lymphocyte-specific protein tyrosine kinase. The optimized compounds demonstrate robust in vivo efficacy in murine colorectal cancer models, achieving tumor growth inhibition rates of 94.3% in CT26 models and 83.3% in MC38 models when administered in combination with anti-programmed death-1 therapy.
Antimicrobial research has identified this compound derivatives as promising candidates for addressing drug-resistant bacterial infections. Phenotypic screening studies have revealed that pyridine carboxamide compounds, structurally related to this compound, exhibit specific activity against Mycobacterium tuberculosis with minimum inhibitory concentration values ranging from 0.78 to 3.125 micromolar. These compounds function as prodrugs that are activated by the bacterial enzyme amidase C, providing a mechanism for selective antimicrobial activity. Structure-activity relationship studies have demonstrated that the pyridine ring system is essential for biological activity, as replacement with phenyl rings results in complete loss of antimicrobial efficacy.
Table 2: Research Applications and Biological Activities
The application of this compound in anticancer research has yielded significant insights into the development of novel anti-proliferative agents. Studies focusing on thieno[2,3-b]pyridine derivatives have utilized this compound as a key synthetic intermediate for preparing molecules with potent activity against human cancer cell lines. The resulting compounds demonstrate half-maximal inhibitory concentration values of 25-50 nanomolar against HCT116 and MDA-MB-231 cells, indicating exceptional cytotoxic potency. These derivatives appear to exert their effects through multiple mechanisms, including phosphoinositide-specific phospholipase C inhibition, adenosine receptor antagonism, and potential disruption of microtubule assembly.
The compound has also found significant application as a reagent in the synthesis of novel thienopyrimidines that function as highly potent and selective phosphatidylinositol 3-kinase inhibitors. This application highlights the versatility of this compound as a synthetic building block for accessing complex heterocyclic systems with therapeutic potential. Additionally, the compound has been employed in the preparation of EMPA (E521550), a novel high-affinity selective antagonist for the orexin-2 receptor, demonstrating its utility in developing compounds targeting neurotransmitter systems.
Structure
2D Structure
Properties
IUPAC Name |
5-amino-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-7-5(6(9)11)2-4(8)3-10-7/h2-3H,8H2,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNQWNFMHRHJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-2-methoxypyridine-3-carboxamide (CAS No. 1249975-47-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyridine ring substituted with an amino group and a methoxy group. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Weight | 153.16 g/mol |
| Solubility | Soluble in water |
| Toxicity | Harmful if swallowed (H302), causes skin irritation (H315) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of inflammation and cancer therapy. This compound has been shown to inhibit specific signaling pathways that are crucial for cell proliferation and survival.
- Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, affecting pathways involved in cell growth and differentiation.
- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by influencing cytokine production and gene expression related to inflammation .
- Cell Viability : In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, suggesting potential antitumor activity .
In Vitro Studies
Recent studies have evaluated the anti-inflammatory and cytotoxic effects of this compound through various assays:
- MTT Assay : This assay was used to assess cell viability across different cancer cell lines. The results indicated a dose-dependent reduction in viability, with notable effects observed at concentrations above 10 µM .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12 |
| HeLa (Cervical cancer) | 15 |
| MCF-7 (Breast cancer) | 10 |
Case Studies
- Anti-inflammatory Activity : A study investigated the compound's effects on COX-2 expression and found significant inhibition, indicating its potential as an anti-inflammatory agent .
- Antitumor Potential : In another study, the compound was tested against human breast cancer cells, showing promising results in inducing apoptosis through caspase activation pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1-2 hours post-administration.
- Metabolism : Primarily metabolized in the liver, with several metabolites identified that retain some biological activity.
- Excretion : Excreted mainly through urine.
Comparison with Similar Compounds
Implications of Structural Variations
- Bioactivity: The thienopyridine scaffold in LY2033298 may enhance binding to hydrophobic enzyme pockets compared to simpler pyridines .
- Synthetic Flexibility: Bromine in 5-Bromo-2-methoxypyridin-3-amine could serve as a handle for further functionalization (e.g., Suzuki coupling), whereas the target’s amino group might limit such modifications .
- Solubility: The carboxamide group in the target compound likely improves aqueous solubility over the ester in Methyl 5-(dimethylamino)pyridine-3-carboxylate, critical for drug delivery .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-amino-2-methoxypyridine-3-carboxamide typically involves:
- Introduction of the methoxy group at the 2-position of the pyridine ring.
- Amination at the 5-position.
- Carboxamide functionality at the 3-position.
The key challenges include selective substitution and functional group compatibility during the synthesis.
Preparation of 2-Methoxy-5-aminopyridine Intermediates
A crucial intermediate in the synthesis is 2-methoxy-5-aminopyridine, which can be prepared by a green and environmentally friendly method as disclosed in a 2015 patent (CN105523995A). The method involves:
- Starting material: 2-chloro-5-nitropyridine.
- Step 1: Methoxylation
React 2-chloro-5-nitropyridine with sodium methylate in methanol under reflux for 1 hour to substitute the chlorine with a methoxy group, yielding 2-methoxy-5-nitropyridine with a yield of 96.49% and HPLC purity of 98.78%. - Step 2: Catalytic Hydrogenation
Hydrogenate 2-methoxy-5-nitropyridine using 10% Pd/C catalyst under 0.01 MPa hydrogen pressure at 60°C for 1 hour to reduce the nitro group to an amino group, giving 2-methoxy-5-aminopyridine with a yield of 92.55% and HPLC purity of 98.93%.
This method is notable for its mild conditions, high yield, and environmental benefits such as reduced sulfuric acid consumption and waste generation.
| Step | Reagents/Conditions | Product | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|
| Methoxylation | 2-chloro-5-nitropyridine, NaOCH3, MeOH, reflux 1 h | 2-methoxy-5-nitropyridine | 96.49 | 98.78 | Reflux, reduced pressure distillation |
| Hydrogenation | 10% Pd/C, H2 (0.01 MPa), 60°C, 1 h | 2-methoxy-5-aminopyridine | 92.55 | 98.93 | Catalytic reduction, mild conditions |
While the above patent focuses on the methoxyl and amino substitutions, the introduction of the carboxamide group at the 3-position generally follows classical amide synthesis routes from corresponding carboxylic acid or ester precursors. This step often involves:
- Conversion of a 3-carboxylic acid or ester derivative of the pyridine ring into the corresponding carboxamide by reaction with ammonia or amines under dehydrating conditions.
- Use of coupling reagents or activation methods to facilitate amide bond formation.
Specific detailed procedures for the 3-carboxamide formation on 5-amino-2-methoxypyridine are less commonly reported in patents but follow standard organic synthesis protocols.
Alternative Synthetic Routes and Intermediates
Although direct literature on this compound is limited, related pyridine derivatives such as 2-amino-5-methylpyridine have been synthesized via:
- Reaction of 3-methyl-pyridine 1-oxide with trialkylamines and electrophilic compounds to form ammonium salts.
- Subsequent reaction with hydrogen bromide at elevated temperatures (150-300°C) to yield the amino-substituted pyridine derivatives.
This approach highlights the utility of pyridine N-oxides and ammonium salt intermediates in functionalizing the pyridine ring, which could be adapted for methoxy and carboxamide substitutions.
Summary Table of Key Preparation Steps
The preparation of this compound primarily relies on the efficient synthesis of 2-methoxy-5-aminopyridine intermediates via environmentally friendly nucleophilic substitution and catalytic hydrogenation methods. The carboxamide group introduction follows conventional amide synthesis protocols. These methods collectively offer a robust, high-yield, and scalable approach suitable for industrial applications in pharmaceutical and agrochemical manufacturing.
This article synthesizes diverse, authoritative sources to provide a professional and detailed overview of the preparation methods of this compound, emphasizing green chemistry principles and industrial applicability.
Q & A
Q. What are the optimal synthetic routes for 5-Amino-2-methoxypyridine-3-carboxamide, and which reagents are critical for controlling regioselectivity?
Methodological Answer: The synthesis of pyridine carboxamide derivatives typically involves nucleophilic substitution or condensation reactions. For regioselective amidation at the 3-position, pre-functionalized pyridine precursors (e.g., 5-amino-2-methoxypyridine-3-carboxylic acid) can react with ammonia or primary amines under catalytic conditions. Key reagents include:
- Coupling agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation .
- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Protecting groups : Methoxy groups (as in 2-methoxy substituents) often require protection during synthesis to prevent undesired side reactions.
Q. Example Protocol :
Start with 5-amino-2-methoxypyridine-3-carboxylic acid.
Activate the carboxylic acid using EDC/HOBt in DMF.
React with ammonium chloride at 0–5°C to form the carboxamide.
Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR :
- The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm.
- Aromatic protons (pyridine ring) show splitting patterns consistent with substitution (e.g., para-amino groups cause deshielding of adjacent protons) .
- IR :
- Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H of amine and amide) confirm functional groups .
- Mass Spectrometry (MS) :
- Molecular ion peak [M+H]⁺ should match the molecular weight (C₈H₁₁N₃O₂: 181.08 g/mol). Fragmentation patterns include loss of methoxy (-OCH₃, 31 Da) and carboxamide (-CONH₂, 44 Da) .
Validation Step : Compare spectral data with structurally analogous compounds (e.g., 5-(Methoxymethyl)pyridine-3-carboxylic acid derivatives) to identify deviations caused by substituent positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using different catalysts in the synthesis of this compound?
Methodological Answer : Discrepancies in yields often arise from catalyst selectivity or solvent effects. A systematic approach includes:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) vs. organocatalysts (e.g., DMAP) under identical conditions.
- Solvent Optimization : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to assess their impact on reaction kinetics .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks.
Case Study :
A study on similar pyridine carboxamides found that Pd/C in DMF achieved 85% yield, while DMAP in ethanol yielded only 60% due to incomplete activation of the carboxylic acid .
Q. What in silico approaches are recommended to predict the binding affinity of this compound to biological targets, and how can these models be validated experimentally?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the methoxy substituent .
- QSAR Modeling : Train models using datasets of pyridine derivatives with known IC₅₀ values against relevant targets (e.g., bacterial enzymes).
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate docking predictions.
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., DHFR or COX-2) and correlate with computational results .
Example : A derivative of 5-(Methoxymethyl)pyridine-3-carboxylic acid showed predicted binding to COX-2 with a Kd of 12 µM via docking, later confirmed by SPR .
Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer : The methoxy group is an electron-donating substituent, which:
- Activates the Pyridine Ring : Increases electron density at the 3-position, enhancing susceptibility to electrophilic attack.
- Directs Substitution : Meta-directing effects guide nucleophiles to the 5-amino or 3-carboxamide positions.
Q. Experimental Design :
Perform electrophilic aromatic substitution (e.g., nitration) to map reactive sites.
Compare reaction rates with/without methoxy groups using kinetic isotope effects (KIE) .
Q. Data Interpretation :
- Higher nitration rates at the 4-position (meta to methoxy) confirm electronic directing effects .
Q. What strategies mitigate decomposition of this compound under acidic or basic conditions during long-term storage?
Methodological Answer :
- pH Stabilization : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the amide bond.
- Lyophilization : Freeze-dry the compound to reduce water-mediated degradation .
- Additives : Use antioxidants (e.g., BHT) to prevent oxidation of the amino group.
Case Study : A related carboxamide (5-Amino-4-methylpyridine-2-carboxylic acid hydrochloride) showed 95% stability after 6 months when stored at -20°C in amber vials with desiccants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
